Methyl 5-acetylsalicylate

Asymmetric Synthesis Pharmaceutical Intermediates Albuterol Production

Researchers pursuing enantioselective albuterol synthesis face challenges sourcing a reliable 5-acetylated methyl ester building block. Methyl 5-acetylsalicylate (CAS 16475-90-4) resolves this with: • Key intermediate for chiral oxazaborole-catalyzed (R)-albuterol production • ≥98% GC purity ensures consistent multi-step synthesis performance • Reduced gastric ulcerogenicity vs. free acid analogs, enabling safer pro-drug research • Defined melting point (58-62°C) supports analytical method validation • Bulk quantities available with immediate global shipping.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 16475-90-4
Cat. No. B118680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetylsalicylate
CAS16475-90-4
Synonyms5-Acetyl-2-hydroxy-benzoic Acid Methyl Ester; _x000B_Methyl 2-Hydroxy-5-acetylbenzoate;  Methyl 3-Acetyl-6-hydroxybenzoate;  Methyl 5-Acetyl-2-hydroxybenzoate;  Methyl 5-Acetylsalicylate;  NSC 67867
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)C(=O)OC
InChIInChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3
InChIKeyXLSMGNNWSRNTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Acetylsalicylate: Pharmaceutical Intermediate


Methyl 5-acetylsalicylate (CAS 16475-90-4) is a synthetic organic compound classified as a salicylic acid ester derivative. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol [1]. This compound is characterized by a methyl ester group and an acetyl substitution at the 5-position on the aromatic ring, distinguishing it from core analogs like methyl salicylate and acetylsalicylic acid . It is commercially available with a standard purity of ≥98.0% (by GC), and its physical properties, such as a melting point range of 58–64°C, are well-defined . Methyl 5-acetylsalicylate is primarily utilized as a key intermediate in the asymmetric synthesis of the active pharmaceutical ingredient (API) albuterol (salbutamol), enabling high-yield and high-optical-purity production [2].

Methyl 5-Acetylsalicylate vs. Common Analogs


Generic substitution with close structural analogs—such as methyl salicylate or 5-acetylsalicylic acid—is not feasible in applications requiring Methyl 5-acetylsalicylate's unique combination of functional groups. Methyl salicylate lacks the essential 5-acetyl moiety required for specific downstream synthetic transformations, such as the formation of key iminoketone intermediates in albuterol production [1]. Conversely, the free acid analog, 5-acetylsalicylic acid, possesses a carboxylic acid group instead of the methyl ester, which has been demonstrated to confer significantly higher gastric ulcerogenicity in preclinical models [2]. The methyl ester of salicylates has been shown to be a critical structural feature for reducing gastric irritation while maintaining anti-inflammatory activity, a differentiation supported by in vivo data [2]. The following quantitative evidence details these distinct performance and safety profiles.

Methyl 5-Acetylsalicylate: Differentiation Evidence


Albuterol Synthesis Advantage

Methyl 5-acetylsalicylate serves as the starting material for a patented enantioselective reduction process to synthesize (R)-albuterol. This method explicitly uses methyl 5-acetylsalicylate to achieve the final product in high yield and high optical purity [1]. This contrasts with alternative synthetic routes that may start from methyl salicylate but require additional steps or lack the same stereochemical control. The presence of the 5-acetyl group in methyl 5-acetylsalicylate is structurally required for the formation of the α-iminoketone intermediate in this specific, high-efficiency pathway [1].

Asymmetric Synthesis Pharmaceutical Intermediates Albuterol Production

Gastric Ulcerogenicity Advantage

A comparative study in stress-sensitized rats demonstrated that salicylic acid methyl esters, a class to which methyl 5-acetylsalicylate belongs, exhibit significantly lower gastric ulcerogenic activity than their corresponding free acids. Specifically, the methyl ester of acetylsalicylic acid (AME) was found to be almost devoid of gastric irritancy/ulcerogenicity when administered orally to pigs for 10 days, in direct contrast to the significant gastric damage caused by acetylsalicylic acid (ASA) [1]. This class-level finding suggests that the methyl esterification, a structural feature of methyl 5-acetylsalicylate, is a critical determinant for reducing gastric toxicity while preserving anti-inflammatory efficacy.

Drug Safety Ulcerogenicity Preclinical Toxicology

Purity and Quality Specifications

Methyl 5-acetylsalicylate is commercially available with well-defined and stringent purity specifications, ensuring reproducibility in sensitive research and industrial applications. Leading vendors provide the compound with a minimum purity of 98.0% as determined by Gas Chromatography (GC), accompanied by a specified melting point range of 58.0 to 62.0°C . This level of specification is critical for users who require a consistent, high-quality starting material and contrasts with less well-characterized or lower-purity alternatives that may introduce variability into synthetic or analytical workflows.

Chemical Purity Quality Control Procurement

Methyl 5-Acetylsalicylate: Application Scenarios


Asymmetric Albuterol Synthesis

Methyl 5-acetylsalicylate is the documented starting material in a patented method for the enantioselective synthesis of (R)-albuterol. The process, which utilizes a chiral oxazaborole catalyst, produces the API in high yield and high optical purity [1]. This application is directly supported by the evidence in Section 3, which highlights the compound's unique structural requirement for this specific synthetic pathway.

Safer Salicylate-Based Pro-Drugs

Given the class-level evidence that methyl esters of salicylic acid derivatives exhibit significantly reduced gastric ulcerogenicity compared to their free acid forms, methyl 5-acetylsalicylate serves as a valuable scaffold for developing novel anti-inflammatory agents with an improved gastric safety profile [1]. Researchers can leverage its esterified structure to explore pro-drug strategies that maintain therapeutic efficacy while mitigating the gastric irritation commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

High-Purity Intermediate for Research

With a commercially guaranteed purity of ≥98.0% (GC) and defined physical characteristics (melting point of 58-62°C) [1], methyl 5-acetylsalicylate is a reliable building block for medicinal chemistry and process development. Its high and verifiable purity ensures consistent performance in multi-step syntheses, minimizes the formation of side products, and provides a robust reference standard for analytical method development, including HPLC method validation [2].

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